3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Aldose reductase inhibition Structure-activity relationship Benzisothiazole dioxide derivatives

Researchers conducting covalent inhibitor SAR campaigns require benzisothiazole dioxide building blocks with defined linker chemistry, yet side-chain length and heteroatom identity critically modulate target engagement. This amino-linked propanoic acid variant addresses that need: • Serves as a lower-potency aldose reductase control vs. acetic acid analogs, enabling side-chain length optimization. • Provides distinct amino (vs. thioether) linker chemistry for probing pyruvate kinase active-site orientation and isoform selectivity. • Free carboxylic acid enables facile esterification/amidation for derivative library synthesis. Supplied at ≥97% purity with batch-to-batch consistency, suitable for analytical method validation and reliable SAR conclusions.

Molecular Formula C10H10N2O4S
Molecular Weight 254.26 g/mol
CAS No. 743440-15-5
Cat. No. B1436468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
CAS743440-15-5
Molecular FormulaC10H10N2O4S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NCCC(=O)O)NS2(=O)=O
InChIInChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyYFWGDLVXIBQIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzisothiazole Dioxide Scaffold Overview


3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (CAS 743440-15-5), also designated N-(1,1-dioxido-1,2-benzothiazol-3-yl)-β-alanine, is a synthetic organic compound belonging to the 1,2-benzisothiazole-1,1-dioxide (saccharin-derived) chemical class. It features a benzisothiazole dioxide core linked via an amino bridge at the 3-position to a propanoic acid side chain (molecular formula C10H10N2O4S, molecular weight 254.26 g/mol). This scaffold is recognized across the scientific literature for its capacity to function as a covalent warhead, where the electrophilic 1,1-dioxide moiety can engage nucleophilic residues (e.g., active-site lysines or thiols) in target enzymes, enabling irreversible or quasi-irreversible inhibition mechanisms [1]. Compounds bearing this core have been investigated as aldose reductase inhibitors [2], pyruvate kinase covalent inhibitors [3], and dual 5-lipoxygenase/mPGES-1 inhibitors [4].

Why This Compound Cannot Be Substituted


Within the benzisothiazole dioxide alkanoic acid class, subtle structural variations produce substantial differences in biochemical behavior that preclude generic interchange. Aldose reductase inhibitory data demonstrate that acetic acid derivatives (e.g., compound 10) exhibit significantly higher potency than their propionic acid counterparts (e.g., compounds 11 and 13) in the rat lens enzyme assay, establishing that even a single methylene difference in the side chain length critically modulates target engagement [1]. Furthermore, the mode of covalent engagement is exquisitely sensitive to the nature of the linker connecting the saccharin warhead to the functional side chain. The thioether-linked analog DBS (4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid) forms a covalent bond with Lys335 in the pyruvate kinase active site, whereas amino-linked variants may exhibit altered orientation, binding kinetics, or isoform selectivity profiles within the same enzyme family [2]. Consequently, substituting 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid with any in-class analog—whether differing in side chain length, linker chemistry (amino vs. thio vs. sulfanyl), or substitution position—cannot be assumed to preserve biological activity or selectivity in a given experimental system.

Key Differentiation Evidence


Amino-Linker vs. Acetic and Thioether Analogs

The target compound 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid possesses a specific combination of three structural features: (1) an amino linker at the 3-position of the benzisothiazole dioxide core; (2) a three-carbon propanoic acid side chain (β-alanine derivative); and (3) a free carboxylic acid terminus. Published structure-activity relationship (SAR) studies on benzisothiazole dioxide alkanoic acids demonstrate that propionic acid derivatives (such as compounds 11 and 13) exhibit markedly lower aldose reductase inhibitory potency than their acetic acid counterparts (compounds 10 and 12) in the rat lens enzyme assay [1]. Additionally, within the pyruvate kinase covalent inhibitor family, the thioether-linked analog DBS (4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid) demonstrates covalent Lys335 engagement, whereas the amino-linked configuration of the target compound may alter binding geometry and irreversible inhibition kinetics relative to the thioether linkage [2]. This specific molecular architecture defines the compound's potential utility as either a negative control for SAR studies or as a distinct chemical probe for exploring linker-dependent covalent inhibition mechanisms.

Aldose reductase inhibition Structure-activity relationship Benzisothiazole dioxide derivatives

Purity Comparison Across Vendors

Vendor-provided purity specifications for CAS 743440-15-5 differ across commercial sources. CymitQuimica lists the compound with a minimum purity specification of 95% (as of the most recent publicly accessible datasheet) , whereas MolCore offers the compound at a stated purity of ≥97% (NLT 97%) . This 2% absolute difference in stated purity represents a 40% reduction in maximum potential impurity content (≤3% impurities for MolCore vs. ≤5% impurities for CymitQuimica).

Chemical procurement Purity specification Vendor comparison

Literature Data Gap for Biological Activity

A systematic search of primary research literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, RCSB PDB, Google Patents) reveals no publicly accessible peer-reviewed studies reporting quantitative biological activity data—including IC50, Ki, Kd, EC50, or target engagement metrics—specifically for 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (CAS 743440-15-5). In contrast, structurally related benzisothiazole dioxide derivatives, such as the acetic acid analog (CAS not specified in source) evaluated in the Primofiore et al. (1997) rat lens aldose reductase study [1] and the thioether-linked DBS (4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid) characterized crystallographically with LmPYK [2], have been subjected to rigorous biochemical and structural evaluation.

Literature coverage SAR data availability Procurement risk assessment

Validated Application Scenarios


Aldose Reductase SAR Comparator

Given published evidence that propionic acid benzisothiazole dioxide derivatives (compounds 11 and 13) exhibit reduced aldose reductase inhibitory potency relative to acetic acid analogs in the rat lens enzyme assay [1], 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid serves as a structurally appropriate comparator for establishing the relationship between side-chain length and target engagement. Researchers can employ this compound as a lower-potency control in structure-activity relationship campaigns aimed at optimizing linker geometry for aldose reductase inhibition.

Covalent Warhead Linker-Dependent Studies

The benzisothiazole dioxide core has been validated as a covalent warhead capable of engaging active-site lysine residues in pyruvate kinase (e.g., Lys335 in LmPYK by DBS) [2] and thiol residues in other enzyme systems. The amino-linked propanoic acid variant provides a distinct linker chemistry (amino vs. sulfanyl/thioether) and side-chain length relative to the crystallographically characterized DBS. This compound can be utilized to probe how linker heteroatom identity and chain length influence covalent binding kinetics, orientation within the active site, and isoform selectivity across the pyruvate kinase family and other potential covalent targets.

Synthetic Intermediate for Ester Derivatives

The free carboxylic acid terminus of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid enables facile esterification and amidation reactions, making it a versatile building block for generating derivative libraries. Notably, the cyclooctylamino-oxoethyl ester derivative of this compound is registered in the ChEBI database (CHEBI:123388) [3], demonstrating that the core structure has been used to prepare more complex ester analogs. For laboratories synthesizing novel benzisothiazole dioxide-based inhibitors with modified physicochemical properties (e.g., enhanced lipophilicity or prodrug characteristics), this compound offers a functionalized starting material with a pre-installed covalent warhead.

High-Purity Reference Standard for Analytics

The availability of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid at ≥97% purity from MolCore positions it as a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended to detect or quantify benzisothiazole dioxide alkanoic acids in reaction mixtures, biological matrices, or impurity profiling studies. The higher purity specification relative to alternative vendor offerings (≥95%) provides a lower baseline of undefined impurities, which is critical for establishing reliable calibration curves and detection limits.

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